3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- 3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl-
Brand Name: Vulcanchem
CAS No.: 90732-63-1
VCID: VC18837873
InChI: InChI=1S/C19H14N2S/c1-22-19-17(13-20)16(14-8-4-2-5-9-14)12-18(21-19)15-10-6-3-7-11-15/h2-12H,1H3
SMILES:
Molecular Formula: C19H14N2S
Molecular Weight: 302.4 g/mol

3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl-

CAS No.: 90732-63-1

Cat. No.: VC18837873

Molecular Formula: C19H14N2S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- - 90732-63-1

Specification

CAS No. 90732-63-1
Molecular Formula C19H14N2S
Molecular Weight 302.4 g/mol
IUPAC Name 2-methylsulfanyl-4,6-diphenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C19H14N2S/c1-22-19-17(13-20)16(14-8-4-2-5-9-14)12-18(21-19)15-10-6-3-7-11-15/h2-12H,1H3
Standard InChI Key SVLOICMGJVRFED-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a pyridine core modified at three positions:

  • Position 2: A methylthio (-S-CH3_3) group, which introduces electron-withdrawing characteristics and potential for nucleophilic substitution.

  • Position 3: A cyano (-CN) group, enhancing polarity and reactivity toward electrophilic agents.

  • Positions 4 and 6: Phenyl rings, contributing steric bulk and aromatic π-system interactions.

This substitution pattern creates a planar yet sterically hindered framework, influencing its solubility and reactivity. The methylthio group’s sulfur atom also enables coordination with metal catalysts, making the compound valuable in cross-coupling reactions .

Physicochemical Properties

Key properties derived from commercial and theoretical data include:

PropertyValueSource
CAS Number90732-63-1
Molecular FormulaC19H14N2S\text{C}_{19}\text{H}_{14}\text{N}_{2}\text{S}
Molecular Weight302.40 g/mol
Purity90% (Industrial Grade)
Density (estimated)~1.3–1.4 g/cm³
Boiling Point (estimated)~450–470°C
SolubilityLow in water; soluble in DMF, DMSO

The density and boiling point are extrapolated from structurally analogous compounds, such as 2-bromo-4,6-diphenylnicotinonitrile (CAS 82127-26-2), which shares the diphenylpyridine backbone .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- typically involves multi-step reactions starting from simpler pyridine derivatives. One plausible route, inferred from related compounds , proceeds as follows:

  • Formation of the Pyridine Core:

    • Condensation of acetophenone derivatives with ammonium acetate and malononitrile under acidic conditions yields a 2-amino-4,6-diphenylpyridine-3-carbonitrile intermediate.

  • Introduction of the Methylthio Group:

    • Nucleophilic substitution replaces a bromine atom (in a precursor like 2-bromo-4,6-diphenylnicotinonitrile) with methylthiolate (S-CH3\text{S-CH}_3^-) in the presence of a copper(I) catalyst .

  • Purification:

    • Column chromatography or recrystallization from ethanol achieves the final 90% purity industrial-grade product .

Reaction Conditions and Yields

Critical parameters for optimizing yield include:

  • Temperature: 80–100°C for the substitution step.

  • Catalyst: CuI/1,10-phenanthroline systems enhance reaction efficiency.

  • Solvent: Polar aprotic solvents like DMF facilitate solubility.

Reported yields for analogous reactions range from 35% to 94%, depending on substituent electronic effects and steric hindrance .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s sp2^2-hybridized nitrogen and sulfur atoms make it a candidate for:

  • Kinase Inhibitors: The cyano group can hydrogen-bond with ATP-binding pockets in kinases, as seen in imidazo[4,5-c]quinoline derivatives .

  • Anticancer Agents: Structural analogs exhibit activity against tyrosine kinase-driven cancers by disrupting signal transduction pathways .

Material Science

  • Ligands for Catalysis: The methylthio group’s lone pairs enable coordination to palladium or ruthenium centers in cross-coupling reactions.

  • Organic Semiconductors: Conjugated π-systems derived from diphenylpyridine cores show promise in OLEDs and photovoltaic devices .

Future Research Directions

  • Pharmacokinetic Studies: Investigation of metabolic stability and bioavailability in preclinical models.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

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